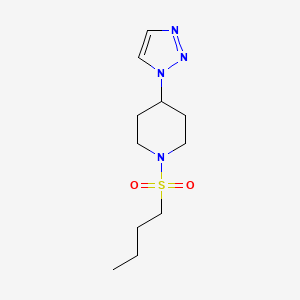

1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine” is a small molecule compound. It has a molecular formula of C11H20N4O2S, an average mass of 272.367 Da, and a monoisotopic mass of 272.130707 Da .

Synthesis Analysis

The synthesis of 1,2,3-triazole compounds, which are part of the structure of “1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine”, has been extensively studied . For example, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors . Their structures were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis

The molecular structure of “1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine” consists of a piperidine ring substituted with a butylsulfonyl group and a 1,2,3-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine” include a molecular formula of C11H20N4O2S, an average mass of 272.367 Da, and a monoisotopic mass of 272.130707 Da .Wissenschaftliche Forschungsanwendungen

- A recent study highlights the use of this compound in a metal-free radical cyclization/dehydrogenation cascade. By combining alkenes with aldehydes, researchers synthesized 3,5-disubstituted isoxazoles in a one-pot system. Notably, this protocol demonstrates excellent functional group tolerance and operational simplicity, making it easily scalable.

- Researchers have explored 3-(1H-1,2,3-triazol-1-yl)benzamides as non-toxic transmembrane anion carriers. These compounds exhibit selective and efficient chloride transport activity across lipid bilayers and cells . Such carriers have potential applications in drug delivery and cellular imaging.

- The compound’s triazole moiety can coordinate with metal ions. For instance, a proposed structure involves the complex of 6-[(1H-1,2,3-triazol-1-yl)methyl]uracils with copper . Understanding such interactions contributes to the design of novel coordination complexes for catalysis or materials science.

Isoxazole Synthesis

Transmembrane Anion Carrier

Copper Complex Formation

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to act as transmembrane anion carriers .

Mode of Action

It’s worth noting that 1h-1,2,3-triazol-1-yl compounds have been used in the synthesis of 3,5-disubstituted isoxazoles . This process involves a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes .

Biochemical Pathways

The compound may be involved in the synthesis of isoxazoles, which are known to have various biological activities .

Result of Action

Compounds with similar structures have been reported to act as transmembrane anion carriers , which could potentially influence cellular ion balance.

Action Environment

It’s worth noting that the synthesis of related compounds has been reported to feature excellent functional group tolerance and operational simplicity, suggesting that the compound may be stable under a variety of conditions .

Eigenschaften

IUPAC Name |

1-butylsulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-2-3-10-18(16,17)14-7-4-11(5-8-14)15-9-6-12-13-15/h6,9,11H,2-5,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOIIQLCIVZJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2442630.png)

![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)

![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2442641.png)